molecular formula C18H19F3N6O B2470394 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2320887-72-5

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Cat. No.: B2470394
CAS No.: 2320887-72-5
M. Wt: 392.386
InChI Key: PORIHQIOXLVICJ-UHFFFAOYSA-N
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Description

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazolo-pyrazine core, which is known for its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-methyl-8-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O/c1-12-24-25-17-16(22-7-10-27(12)17)26-8-5-13(6-9-26)11-28-15-4-2-3-14(23-15)18(19,20)21/h2-4,7,10,13H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORIHQIOXLVICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of hydrazines with nitriles to form the triazole ring, followed by further functionalization to introduce the pyrazine and piperidine moieties . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit c-Met kinase, a key player in cancer cell proliferation and survival . The binding of the compound to the active site of the enzyme disrupts its function, thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine apart is its unique combination of a triazolo-pyrazine core with a piperidine and pyridine ring. This unique structure imparts distinct biological activities and makes it a valuable compound for various research and therapeutic applications .

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